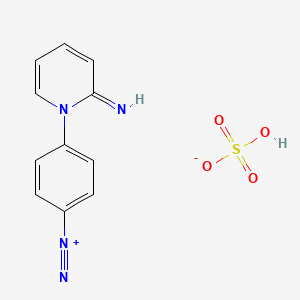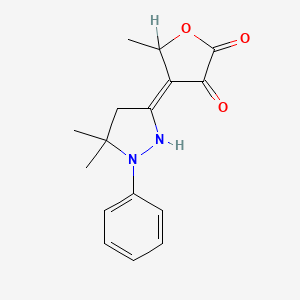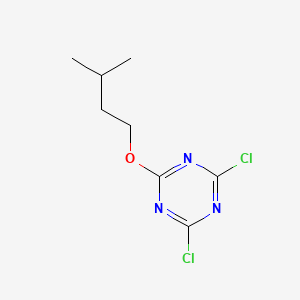
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- is a heterocyclic compound that belongs to the pyrrolone family. Pyrrolones are five-membered lactams containing nitrogen, which are known for their diverse biological activities and applications in medicinal chemistry . This particular compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- can be achieved through a one-pot pseudo-four-component reaction. This involves the condensation of ethyl pyruvate, anilines, and aldehydes in n-hexane as a solvent under reflux conditions . The reaction proceeds efficiently without the need for a catalyst, making it a straightforward and high-yielding method. The use of n-hexane as a solvent is advantageous due to its non-toxic nature and cost-effectiveness .
Industrial Production Methods
For industrial-scale production, the synthesis route can be scaled up by optimizing the reaction conditions to ensure consistent yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and substituted derivatives, which can further be utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: Another five-membered lactam with similar structural features but different biological activities.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: Known for its use as a building block in the synthesis of antidiabetic drugs.
3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one: Exhibits antitumor activity.
Uniqueness
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its amino and phenyl groups contribute to its versatility in chemical reactions and potential pharmacological applications.
Propriétés
Numéro CAS |
61049-84-1 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-amino-3-ethyl-2-phenyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C12H14N2O/c1-2-9-10(13)12(15)14-11(9)8-6-4-3-5-7-8/h3-7,11H,2,13H2,1H3,(H,14,15) |
Clé InChI |
JYWQJTDMFVKWTR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)NC1C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)

![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)

![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)



![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)


